Vitamin D4-d5

LC-MS/MS Stable Isotope Labeling Internal Standard

Quantifying Vitamin D4 in complex matrices like serum or food requires an exact-match internal standard to correct matrix effects and ionization variability. Non-deuterated or mismatched analogs introduce significant error. Vitamin D4-d5 solves this as a stable isotope-labeled standard. - +5 Da mass shift enables co-elution with unlabeled analyte; no chromatographic separation needed - Validated for LC-MS/MS in human serum, plasma, and mushroom-based food matrices - High isotopic purity ensures interference-free quantification; also applicable for ADME tracer studies

Molecular Formula C28H46O
Molecular Weight 403.7 g/mol
Cat. No. B15144226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D4-d5
Molecular FormulaC28H46O
Molecular Weight403.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i14D2,18D2,25D
InChIKeyDIPPFEXMRDPFBK-FKTCAKDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin D4-d5: Deuterated Internal Standard for LC-MS/MS


Vitamin D4-d5 is the deuterium-labeled analog of Vitamin D4 (22,23-dihydroergocalciferol, CAS 511-28-4), a naturally occurring secosteroid derived from fungal sources [1]. As a stable isotope-labeled internal standard (SIL-IS), it possesses the identical molecular structure to the unlabeled analyte except for the replacement of five hydrogen atoms with deuterium (²H), yielding a molecular formula of C28H41D5O and a molecular weight of 403.70 g/mol . This compound is specifically utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to correct for matrix effects, ionization variability, and extraction losses, thereby enabling accurate and precise quantification of Vitamin D4 in complex biological matrices [2].

Product Role Deuterated internal standard (SIL-IS)
Target Analyte Vitamin D4 (22,23-dihydroergocalciferol)
Key Workflow LC-MS/MS quantification with matrix effect correction

Why Vitamin D4-d5 Cannot Be Substituted


In quantitative LC-MS/MS analysis, the use of a structurally mismatched or isotopically insufficient internal standard introduces significant measurement error. Vitamin D4-d5 is not interchangeable with unlabeled Vitamin D4 or other deuterated vitamin D standards (e.g., Vitamin D3-d6, Vitamin D2-d3) due to its distinct physicochemical properties, chromatographic behavior, and specific mass transitions [1]. Generic substitution with a non-co-eluting standard, or one with a mass difference of less than 3 Da, fails to adequately correct for complex matrix effects, potentially leading to inaccurate quantification and compromised data integrity in clinical and research settings . Precise quantification of Vitamin D4 requires a dedicated, exact-match SIL-IS to ensure analytical validity [2].

Non-co-eluting internal standard
May not correct matrix effects if retention differs from Vitamin D4, leading to quantification inaccuracy.
Insufficient mass separation
Internal standards with low mass shift risk isotopic cross-talk with the analyte signal.
Cross-vitamin substitution
D3-d6 or D2-d3 cannot replicate D4-specific MS transitions and chromatographic behavior.

Quantitative Advantages of Vitamin D4-d5


Isotopic Mass Separation from Unlabeled D4

Vitamin D4-d5 possesses a molecular weight of 403.70 g/mol, which is exactly 5 Da greater than the unlabeled Vitamin D4 analyte (398.66 g/mol) due to the substitution of five hydrogen atoms with deuterium . This mass difference exceeds the minimum recommended threshold of +3 Da for deuterated internal standards in LC-MS/MS, a critical criterion to prevent isotopic cross-talk and ensure that the internal standard's signal does not overlap with the natural M+ isotope envelope of the target analyte [1].

Mass Separation
Class-level
+5.04 Da
Supports interference-free MS/MS channel.
Exceeds typical +3 Da recommendation.
LC-MS/MS Stable Isotope Labeling Internal Standard

High Isotopic Purity Minimizes Quantification Bias

Commercial specifications for Vitamin D4-d5 list an isotopic purity of ≥98% . This high purity is essential for minimizing the contribution of any residual unlabeled D4 to the analyte signal, which would otherwise introduce a systematic, positive bias in the measured concentration of endogenous Vitamin D4. In contrast, lower purity standards or alternative labeling strategies may require complex correction factors, increasing method uncertainty [1].

Isotopic Purity
Specification review
≥98%
Limits contribution of unlabeled D4 to analyte signal.
Vendor CoA specification.
Quantitative Bioanalysis Purity Specification Method Validation

Co-elution with Unlabeled D4 for Matrix Effect Correction

As a deuterated analog of Vitamin D4, Vitamin D4-d5 exhibits virtually identical chromatographic retention time to the unlabeled analyte [1]. This co-elution is the foundational principle for effective matrix effect correction in LC-MS/MS. Unlike non-co-eluting internal standards or those with different chemical properties (e.g., alternative vitamin D forms like D2 or D3), D4-d5 experiences the same degree of ion suppression or enhancement from the biological matrix, ensuring that the analyte-to-internal-standard response ratio remains constant and independent of the sample's composition [2].

Chromatography
Class-level
Co-elutes with Vitamin D4
Enables robust matrix effect correction.
Reversed-phase PFP column.
LC-MS/MS Matrix Effects Chromatography

Differential Antirachitic Activity Quantification

The use of Vitamin D4-d5 is essential for the specific quantification of Vitamin D4, which possesses a distinct biological activity profile compared to other vitamin D forms. A foundational study of the vitamin D family reports that the antirachitic activity of Vitamin D4 is 75, relative to a baseline of 100 for both Vitamin D2 and D3 [1]. This quantifies the reason why total vitamin D assays are insufficient; Vitamin D4's contribution is not equivalent to that of the more common D2/D3 forms.

Antirachitic Activity
Head-to-head
75 vs 100 (D2/D3)
Supports selective D4 quantification over total vitamin D assays.
Classical in vivo rat model.
Vitamin D Metabolism Antirachitic Activity Biological Differentiation

Equivalent Cellular Uptake in Intestinal Cells

In a comparative study of vitamin D uptake using differentiated Caco-2 human intestinal cells, the uptake amounts of Vitamin D4 were found to be similar to those of the primary forms, Vitamin D2 and D3 [1]. This contrasts with its lower in vivo antirachitic activity, suggesting that while D4 is absorbed equally well, its downstream metabolism or receptor activation differs. Accurate quantification of D4 using its deuterated analog D4-d5 is therefore necessary to dissect these distinct pharmacokinetic and pharmacodynamic phases.

Caco-2 Uptake
Head-to-head
Similar to D2/D3
Supports comparable absorption in ADME studies.
Differentiated Caco-2 cell model.
Cellular Uptake Caco-2 Cells Intestinal Absorption

Vitamin D4-d5: Key Applications in Bioanalysis and Nutrition


Clinical Serum/Plasma Quantification for Nutritional Assessment

Vitamin D4-d5 is the indispensable internal standard for the LC-MS/MS quantification of Vitamin D4 in human serum or plasma samples. Its use directly addresses the analytical challenges posed by complex biological matrices, ensuring that the measured concentration of D4 is accurate and not confounded by matrix effects or ionization variability [1]. This application is critical for nutritional studies seeking to differentiate the contribution of fungal-derived D4 from other vitamin D sources, given D4's distinct biological activity profile [2].

Validation in Fungal Foods and Nutraceuticals

Vitamin D4 is a characteristic vitamin D form found in certain mushrooms and yeasts. For quality control and labeling compliance in the food and nutraceutical industries, accurate quantification of D4 is necessary. Vitamin D4-d5 serves as the validated internal standard for LC-MS/MS methods designed to measure D4 in complex food matrices, enabling manufacturers and regulatory bodies to verify content claims with high precision and accuracy, free from the analytical interference of other vitamin D analogs [1].

Metabolic Flux and ADME Studies

In preclinical drug development, Vitamin D4-d5 can be used not only as an internal standard but also as a tracer in metabolic flux experiments. Its +5 Da mass difference allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of co-administered unlabeled Vitamin D4 in vitro and in vivo. This application leverages the identical chemical and biological behavior of the labeled and unlabeled compounds, as evidenced by similar cellular uptake kinetics in Caco-2 cells, to provide definitive, quantitative insights into D4's unique metabolic fate and the formation of its active metabolites [1].

Multi-Analyte Panel Method Development

The development of robust, high-throughput LC-MS/MS methods for profiling multiple vitamin D metabolites requires a panel of high-purity, well-characterized SIL-IS. Vitamin D4-d5 is a key component in such panels, enabling the specific, interference-free quantification of D4 alongside D2, D3, and their respective metabolites in a single analytical run. Its high isotopic purity and co-elution characteristics are fundamental to achieving the stringent precision and accuracy requirements for clinical diagnostic assay validation [1].

Application
Selection Property
Validation Focus
Human serum/plasma quantification
Exact-match SIL-IS co-elution
Matrix effect and recovery validation
Food and nutraceutical QC
Specific D4 identification
Accuracy in complex food matrices
Metabolic tracer studies
Sufficient mass separation
ADME flux tracking
Multi-analyte vitamin D panel
High isotopic purity
Interference-free multiplex quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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